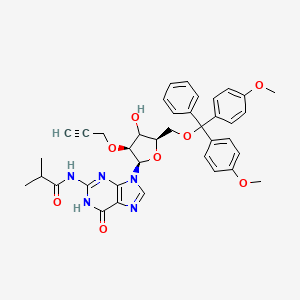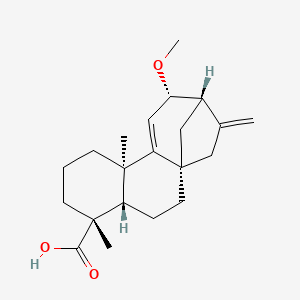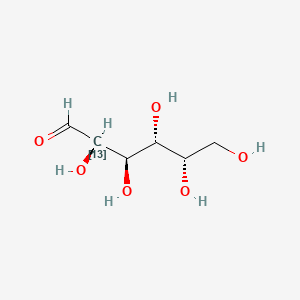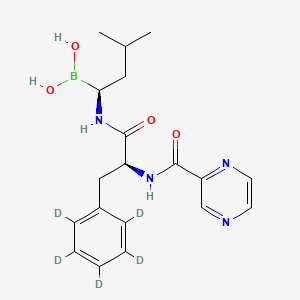
(1S,2S)-Bortezomib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-Bortezomib-d5 is a deuterated form of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Bortezomib-d5 involves multiple steps, including the incorporation of deuterium atoms. One common method is the deuteration of Bortezomib using deuterated reagents under specific conditions. For example, the reaction may involve the use of deuterated solvents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-Bortezomib-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(1S,2S)-Bortezomib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution.
Biology: Employed in biological studies to investigate its effects on cellular processes and protein degradation.
Medicine: Utilized in preclinical and clinical research to evaluate its therapeutic potential and pharmacokinetics.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and stability .
Mécanisme D'action
The mechanism of action of (1S,2S)-Bortezomib-d5 involves the inhibition of the proteasome, a complex responsible for degrading unwanted proteins in cells. By inhibiting the proteasome, the compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved are related to protein degradation and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: The non-deuterated form of (1S,2S)-Bortezomib-d5, used in similar therapeutic applications.
Carfilzomib: Another proteasome inhibitor with a different chemical structure but similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetics and therapeutic efficacy compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C19H25BN4O4 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
[(1S)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1/i3D,4D,5D,6D,7D |
Clé InChI |
GXJABQQUPOEUTA-PWOQADTKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
SMILES canonique |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)
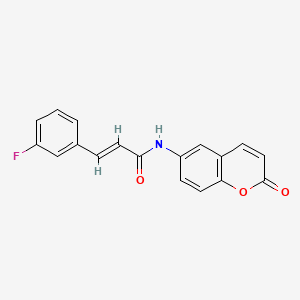
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)

![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
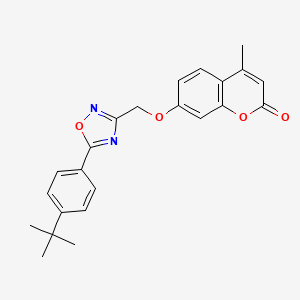

![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)

